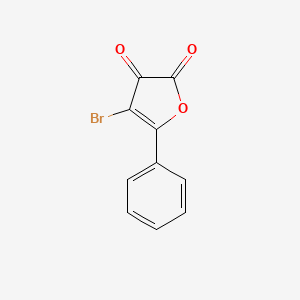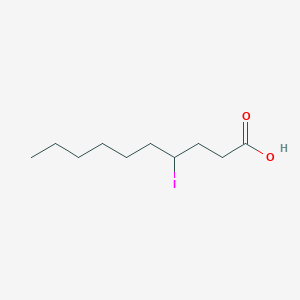
4-Iododecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iododecanoic acid is an organic compound with the molecular formula C10H19IO2 It is a derivative of decanoic acid, where an iodine atom is substituted at the fourth carbon of the decanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Iododecanoic acid can be synthesized through several methods. One common approach involves the iodination of decanoic acid. This can be achieved by treating decanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via the formation of an iodonium ion intermediate, which then reacts with the decanoic acid to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted decanoic acid derivatives.
Oxidation Reactions: Products include esters, amides, or other oxidized derivatives.
Reduction Reactions: Products include alcohols or aldehydes.
Aplicaciones Científicas De Investigación
4-Iododecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-iododecanoic acid involves its interaction with specific molecular targets. The iodine atom in the compound can participate in various chemical reactions, influencing the reactivity and properties of the molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
4-Iododecanoic acid can be compared with other similar compounds, such as:
Decanoic Acid: The parent compound without the iodine substitution.
4-Bromodecanoic Acid: A similar compound with a bromine atom instead of iodine.
4-Chlorodecanoic Acid: A similar compound with a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its analogs. Iodine is larger and more polarizable than bromine or chlorine, which can influence the compound’s behavior in chemical reactions and biological systems.
Propiedades
Número CAS |
84197-40-0 |
|---|---|
Fórmula molecular |
C10H19IO2 |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
4-iododecanoic acid |
InChI |
InChI=1S/C10H19IO2/c1-2-3-4-5-6-9(11)7-8-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Clave InChI |
PXTJIJPNTDBTGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
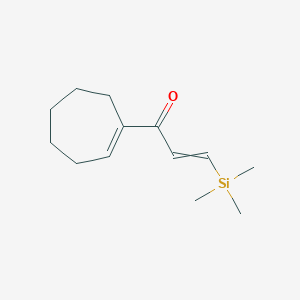
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
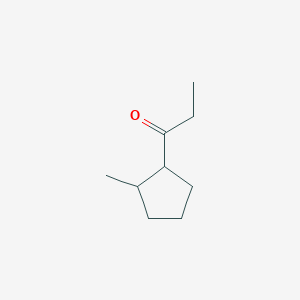
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)
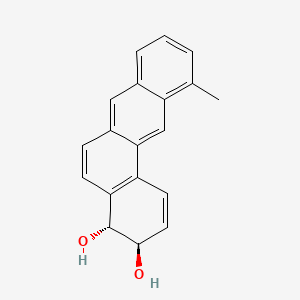

![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
